9-Oxo-3-thia-bicyclo[3.3.1]nonane-7-carboxylic acid ethyl ester
Overview
Description
9-Oxo-3-thia-bicyclo[3.3.1]nonane-7-carboxylic acid ethyl ester, also known as OTBN, is a chemical compound that has been widely studied for its potential applications in various scientific fields. This compound has been found to have unique properties that make it a promising candidate for use in biochemical and physiological research. In
Scientific Research Applications
Synthesis of Stereoisomers
Stereocontrolled synthesis of dipeptide mimetics, including 9-oxo-3-thia-bicyclo[3.3.1]nonane derivatives, plays a crucial role in understanding the structural requirements for bioactivity. These compounds are synthesized in various stereochemistries to explore their biological interactions, demonstrating the significance of stereochemistry in biological systems. The comprehensive synthesis of all eight stereoisomers from pyroglutamic esters underscores the complexity and versatility of these compounds in scientific research (Mulzer, Schülzchen, & Bats, 2000).
Enantioselective Oxidation Catalysts
The application of 9-oxo-3-thia-bicyclo[3.3.1]nonane derivatives extends to catalysis, where their utilization in enantioselective oxidation of secondary alcohols demonstrates their potential as chiral ligands. These compounds facilitate the oxidation process, yielding products with good to excellent selectivity, highlighting their role in developing more efficient and selective synthetic pathways (Breuning et al., 2009).
Conformational Analysis
Conformational studies of 9-oxo-3-thia-bicyclo[3.3.1]nonane derivatives provide insights into the structural dynamics of these molecules. The analysis of their conformations using NMR techniques helps understand how structural changes affect their reactivity and interaction with biological molecules. This research area is crucial for designing molecules with specific properties and functions (Peters, van der Toorn, & van Bekkum, 1975).
Structural Features in Lewis Acids
The study of (acyloxy)boranes derived from 9-oxo-3-thia-bicyclo[3.3.1]nonane and similar compounds reveals unexpected structural features and strong Lewis acidity. These insights are pivotal for developing new catalysts and enhancing our understanding of reaction mechanisms involving Lewis acids (Lang, Nöth, & Schmidt, 1995).
Advancements in Organic Synthesis
Research on 9-oxo-3-thia-bicyclo[3.3.1]nonane derivatives contributes significantly to the field of organic synthesis, offering new routes to complex structures. For example, their involvement in the synthesis of bridged morpholines and other cyclic compounds opens up new pathways for creating pharmacologically relevant molecules with potential applications in drug development and beyond (Zaytsev et al., 2016).
properties
IUPAC Name |
ethyl 9-oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3S/c1-2-14-11(13)7-3-8-5-15-6-9(4-7)10(8)12/h7-9H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSRCYKIRONQPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2CSCC(C1)C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Oxo-3-thia-bicyclo[3.3.1]nonane-7-carboxylic acid ethyl ester |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.